molecular formula C15H15N3O3 B11766075 N-(4-ethylphenyl)-N'-[(Z)-furan-2-ylmethylideneamino]oxamide

N-(4-ethylphenyl)-N'-[(Z)-furan-2-ylmethylideneamino]oxamide

Cat. No.: B11766075
M. Wt: 285.30 g/mol
InChI Key: ZOLIBOUPHQLGAH-YBEGLDIGSA-N
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Description

N-(4-ethylphenyl)-N’-[(Z)-furan-2-ylmethylideneamino]oxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic elements, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-N’-[(Z)-furan-2-ylmethylideneamino]oxamide typically involves the condensation of 4-ethylphenylamine with furan-2-carbaldehyde, followed by the reaction with oxalic acid dihydrazide. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality N-(4-ethylphenyl)-N’-[(Z)-furan-2-ylmethylideneamino]oxamide.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-N’-[(Z)-furan-2-ylmethylideneamino]oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the furan moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(4-ethylphenyl)-N’-[(Z)-furan-2-ylmethylideneamino]oxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-N’-[(Z)-furan-2-ylmethylideneamino]oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-N’-[(Z)-furan-2-ylmethylideneamino]oxamide
  • N-(4-chlorophenyl)-N’-[(Z)-furan-2-ylmethylideneamino]oxamide
  • N-(4-bromophenyl)-N’-[(Z)-furan-2-ylmethylideneamino]oxamide

Uniqueness

N-(4-ethylphenyl)-N’-[(Z)-furan-2-ylmethylideneamino]oxamide stands out due to the presence of the ethyl group, which can influence its reactivity, solubility, and biological activity. This unique structural feature may enhance its potential in various applications compared to its analogs.

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

N-(4-ethylphenyl)-N'-[(Z)-furan-2-ylmethylideneamino]oxamide

InChI

InChI=1S/C15H15N3O3/c1-2-11-5-7-12(8-6-11)17-14(19)15(20)18-16-10-13-4-3-9-21-13/h3-10H,2H2,1H3,(H,17,19)(H,18,20)/b16-10-

InChI Key

ZOLIBOUPHQLGAH-YBEGLDIGSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C\C2=CC=CO2

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CO2

Origin of Product

United States

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